![molecular formula C17H26O3 B082907 3,5-Di-tert-butyl-4-hydroxybenzyl acetate CAS No. 14387-17-8](/img/structure/B82907.png)
3,5-Di-tert-butyl-4-hydroxybenzyl acetate
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Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzyl acetate (DTBHA) is an important compound used in various fields including pharmaceuticals, food additives, and cosmetics. This compound is an ester derivative of the phenol group and is widely used due to its antioxidant properties. The aim of
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate as an antioxidant is through the donation of a hydrogen atom to free radicals, which neutralizes their reactivity. 3,5-Di-tert-butyl-4-hydroxybenzyl acetate also chelates metal ions, which can catalyze the formation of free radicals. In addition, 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been found to inhibit the activity of enzymes involved in the production of free radicals.
Biochemical and Physiological Effects
3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been shown to protect cells from oxidative stress and prevent DNA damage. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been investigated for its potential in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Advantages and Limitations for Lab Experiments
3,5-Di-tert-butyl-4-hydroxybenzyl acetate is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antioxidants such as vitamin E and β-carotene. However, 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has limited solubility in water, which can affect its bioavailability. In addition, 3,5-Di-tert-butyl-4-hydroxybenzyl acetate can interfere with some biochemical assays due to its chelating properties.
Future Directions
Further research is needed to fully understand the mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate and its potential in the treatment of various diseases. Future studies could investigate the use of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate in combination with other antioxidants or chemotherapeutic agents. In addition, the development of new methods for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate could improve its yield and reduce the cost of production.
Conclusion
3,5-Di-tert-butyl-4-hydroxybenzyl acetate is an important compound with antioxidant, anti-inflammatory, and anti-cancer properties. It has been extensively studied for its potential in the treatment of various diseases and as a food additive. The synthesis method of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate is relatively simple and inexpensive, but it has limitations in terms of solubility and interference with biochemical assays. Further research is needed to fully explore the potential of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate in various fields.
Scientific Research Applications
3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent lipid peroxidation. 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has also been found to have anti-inflammatory and anti-cancer properties. In addition, 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been used as a food additive to prevent oxidation and improve the shelf life of food products.
properties
CAS RN |
14387-17-8 |
---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl acetate |
InChI |
InChI=1S/C17H26O3/c1-11(18)20-10-12-8-13(16(2,3)4)15(19)14(9-12)17(5,6)7/h8-9,19H,10H2,1-7H3 |
InChI Key |
UJQUIYGYEMWYBS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Other CAS RN |
14387-17-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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